7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one
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Overview
Description
7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is known for its unique structural features, which include a benzofuran core, a diethylamino group, and a pyridinylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one typically involves multiple steps. One common synthetic route starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate. This reaction is followed by a Vilsmeier–Haack formylation to introduce the formyl group, resulting in the formation of 7-(diethylamino)coumarin-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core and the pyridinylmethylene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzofuran derivatives .
Scientific Research Applications
7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are attributed to the aromatisation of the benzofuran core, which allows it to selectively detect superoxide anions in solution . Additionally, the compound’s therapeutic effects may involve the inhibition of specific enzymes or signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-hydroxycoumarin: This compound shares the diethylamino and hydroxy groups but lacks the pyridinylmethylene moiety.
7-diethylamino-3-formylcoumarin: Similar in structure but with a formyl group instead of the pyridinylmethylene moiety.
Uniqueness
The presence of the pyridinylmethylene moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications .
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2E)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H22N2O3/c1-4-22(5-2)12-15-16(23)9-13(3)18-19(24)17(25-20(15)18)10-14-7-6-8-21-11-14/h6-11,23H,4-5,12H2,1-3H3/b17-10+ |
InChI Key |
RMYXGKKVHZITRM-LICLKQGHSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=C(C2=C1O/C(=C/C3=CN=CC=C3)/C2=O)C)O |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CN=CC=C3)C2=O)C)O |
Origin of Product |
United States |
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